N-(tert-butylcarbamoyl)phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

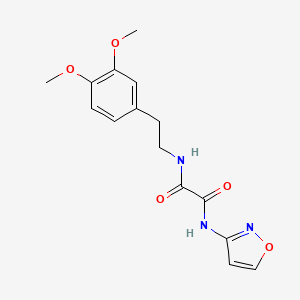

N-(tert-butylcarbamoyl)phenylalanine is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biosynthesis and Metabolic Utilization in Plants

N-(tert-butylcarbamoyl)phenylalanine plays a significant role in the biosynthesis and metabolic pathways in plants, particularly in conifers. The amino acid phenylalanine serves as a critical metabolic node, intertwining primary and secondary metabolism. It acts as a protein building block and a precursor for numerous plant compounds essential for reproduction, growth, development, and defense against stress. This includes its role in the biosynthesis of phenylpropanoids, significant for wood formation and biotic interactions, highlighting its importance in carbon channeling from photosynthesis (M. Pascual et al., 2016).

Molecular Recognition and Binding Affinity

The synthetic receptor cucurbit[7]uril demonstrates molecular recognition capabilities for phenylalanine derivatives, indicating the potential of this compound and its analogs in developing affinity tags for biochemical applications. Notably, the placement of tert-butyl and aminomethyl groups significantly enhances binding affinity, providing insights into the design of high-affinity binding systems for peptides and amino acids (Leigh A. Logsdon et al., 2011).

Biotechnological Synthesis

The engineered Escherichia coli aspartate aminotransferase demonstrates the biotechnological synthesis capability of this compound analogs. This enzymatic process highlights its potential as a building block for angiotensin-converting enzyme inhibitors, showcasing the feasibility of simultaneous production of valuable amino acid derivatives through metabolic engineering (H. Lo et al., 2009).

NMR Spectroscopy in Protein Studies

The introduction of amino acids with tert-butyl and trimethylsilyl groups, such as this compound, into proteins facilitates site-selective studies by NMR spectroscopy. This application underscores the versatility of these amino acids in enhancing our understanding of protein structure and dynamics, providing a tool for detailed biophysical analyses of proteins (Choy-Theng Loh et al., 2018).

Enhancing L-Phenylalanine Production

Research focusing on the in vitro multi-enzyme reaction system provides insights into optimizing L-phenylalanine production, a precursor to this compound. This study illustrates the potential for metabolic pathway optimization to enhance yield, offering a basis for further genetic and enzymatic strategies to improve production efficiency (D. Ding et al., 2016).

Mécanisme D'action

Target of Action

N-(tert-butylcarbamoyl)phenylalanine is a derivative of the amino acid phenylalanine . It is used as a building block in the synthesis of proteins and polypeptides . The primary targets of this compound are the amino acid sequences in proteins where phenylalanine is required.

Mode of Action

The compound interacts with its targets by being incorporated into the growing peptide chain during protein synthesis . It is used in place of phenylalanine, and its unique structure can influence the properties of the resulting protein or polypeptide .

Biochemical Pathways

This compound affects the biochemical pathways involved in protein synthesis . By being incorporated into proteins, it can alter their structure and function, potentially affecting downstream cellular processes that depend on these proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of its environment could affect its stability and reactivity . Additionally, the presence of other molecules could influence its absorption and distribution within the body.

Propriétés

IUPAC Name |

2-(tert-butylcarbamoylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)16-13(19)15-11(12(17)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBGFPVRVBCWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)

![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)